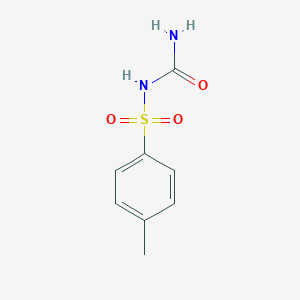
4-甲基苯磺酰脲
描述
"4-Methylphenylsulfonylurea" is a chemical compound that has garnered interest in various fields of chemistry and pharmacology. It is a part of the sulfonylurea class of compounds known for their diverse chemical and biological activities.
Synthesis Analysis
- The synthesis of related sulfonylurea compounds often involves reactions of chloroacetyl isocyanate with arylsulfamides. These methods yield novel arylsulfonylureas with specific structures as determined by IR and NMR spectra (Fedotova et al., 1994).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 4-aminophenyl 4-X-phenyl sulfones, reveals significant charge redistribution, with electronic charge transfer primarily occurring from the amino to the sulfonyl group. This affects the C–N and C–S distances and the quinoid character of the phenylene group (Bertolasi et al., 1993).
Chemical Reactions and Properties
- Electrophile-induced reactions of related sulfonyl compounds result in different pathways depending on the used electrophiles. For example, the halogenation of vinylallenyl sulfones leads to the formation of various dienes and heterocyclic products (Christov & Ivanov, 2004).
科学研究应用
1. Antihyperglycemic Agents
- Application Summary : Sulphonylurea compounds, including 4-Methylphenylsulfonylurea, have been used as antihyperglycemic agents. They have been tested in vivo for their antihyperglycemic properties in streptozocin-induced diabetic mice .
- Methods of Application : The introduction of the glucosamine moiety is to enhance selective drug uptake by pancreatic β-cells in order to decrease the cardiotoxic side effect commonly associated with sulfonylurea agents .
- Results : 2-Deoxy-2-(4-chlorophenylsulfonylurea)-d-glucopyranose was found to be the most potent antihyperglycemic agents among the synthesized compounds in diabetic mice .
2. Herbicides
- Application Summary : Sulfonylurea compounds have been used as herbicides. A series of chlorsulfuron derivatives was designed and synthesized through introducing tetrahydrophthalimide substructure taken from protoporphyrinogen IX oxidase (PPO) inhibitors onto the critical 5-position of the classical benzene ring .
- Methods of Application : The compounds were synthesized through a process of cyclization and carbamylation .
- Results : Some of the compounds exhibited good herbicidal activities, especially compound II-8, which displayed 100% inhibition rate against Echinochloa crusgalli at 150 g/ha with the method of foliage spray in the pot experiment .
3. Synthesis of Benzothiazolines
- Application Summary : Sulfonylurea compounds have been used in the synthesis of benzothiazolines .
- Methods of Application : A solvent-free synthetic route was developed for the sulfonylurea benzothiazoline derivatives via the cyclization and carbamylation .
- Results : The structures of the synthesized compounds were confirmed by various spectroscopic methods .
4. Pharmaceutical Intermediates
- Application Summary : 4-Methylphenylsulfonylurea is commonly used as an intermediate in the synthesis of various pharmaceutical compounds, including sulfonylurea-based drugs used to treat diabetes .
- Methods of Application : This compound exhibits good stability and solubility in organic solvents, making it a valuable building block in drug discovery and development .
- Results : Its unique chemical structure allows for the modification of its properties, enabling the design of compounds with desired pharmacological activities .
5. Weed Resistance Management
- Application Summary : Sulfonylurea herbicides, including 4-Methylphenylsulfonylurea, have been used in managing weed resistance .
- Methods of Application : The herbicides are applied post-emergence for weed control .
- Results : The sulfonylurea herbicides have been accepted worldwide due to their low application rates, favorable environmental and toxicological properties, and compatibility with the trend towards postemergence weed control .
6. Biomedical Applications
- Application Summary : Sulfonylcalix[4]arene-based Metal–Organic Self-Assembled Compounds (MOSCs), which can be synthesized from sulfonylurea compounds, have been used in biomedical applications .
- Methods of Application : MOSCs are synthesized in a straightforward and convenient way from coordination-driven self-assembled reactions of shuttlecock-like sulfonylcalix[4]arene units, metal ions, and carboxylate linkers .
- Results : The advantages of MOSCs in biomedical applications include their easy synthesis and potential for various applications .
7. Syntheses Material Intermediates
- Application Summary : 4-Methylphenylsulfonylurea is used as a syntheses material intermediate . It is commonly used in the synthesis of various pharmaceutical compounds, including sulfonylurea-based drugs used to treat diabetes .
- Methods of Application : This compound exhibits good stability and solubility in organic solvents, making it a valuable building block in drug discovery and development .
- Results : Its unique chemical structure allows for the modification of its properties, enabling the design of compounds with desired pharmacological activities .
8. Resistance to Sulfonylurea Herbicides in Weeds
- Application Summary : Sulfonylurea herbicides, including 4-Methylphenylsulfonylurea, have been used in managing weed resistance .
- Methods of Application : The herbicides are applied post-emergence for weed control .
- Results : The sulfonylurea herbicides have been accepted worldwide due to their low application rates, favorable environmental and toxicological properties, and compatibility with the trend towards postemergence weed control .
9. Biomedical Applications
- Application Summary : Sulfonylcalix[4]arene-based Metal–Organic Self-Assembled Compounds (MOSCs), which can be synthesized from sulfonylurea compounds, have been used in biomedical applications .
- Methods of Application : MOSCs are synthesized in a straightforward and convenient way from coordination-driven self-assembled reactions of shuttlecock-like sulfonylcalix[4]arene units, metal ions, and carboxylate linkers .
- Results : The advantages of MOSCs in biomedical applications include their easy synthesis and potential for various applications .
安全和危害
When handling 4-Methylphenylsulfonylurea, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
未来方向
4-Methylphenylsulfonylurea is a synthetic drug substance with pressor effects. It is used in the manufacture of calcium carbonate, and as an intermediate for industrial chemicals and environmental pollutants . It has been shown to be carcinogenic in vivo in animal bioassays . Future research may focus on further understanding its potential uses and effects.
属性
IUPAC Name |
(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-2-4-7(5-3-6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYWCZSEBLPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168704 | |
| Record name | 4-Tolylsulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenylsulfonylurea | |
CAS RN |
1694-06-0 | |
| Record name | Tosylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolylsulfonylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Tolylsulfonylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminocarbonyl)-4-methylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TOLYLSULFONYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9W3K7K5XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



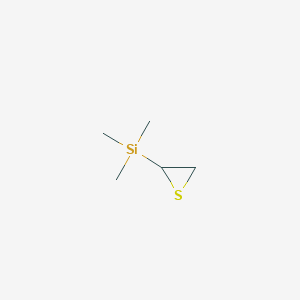
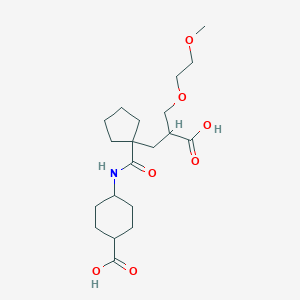
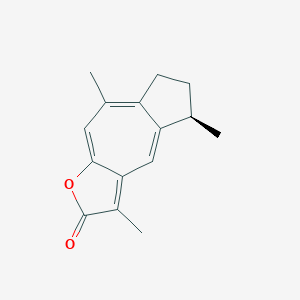
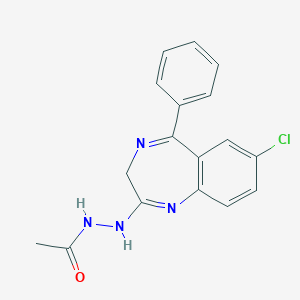
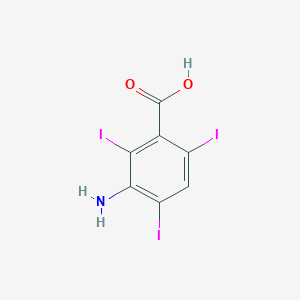
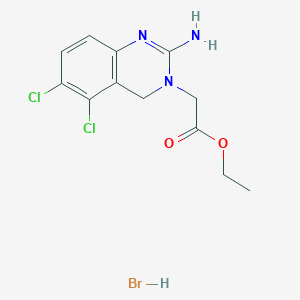
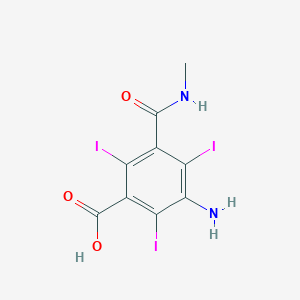






![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)